molecular formula C9H9ClO B2856453 2-(Chloromethyl)-2,3-dihydro-1-benzofuran CAS No. 53491-32-0

2-(Chloromethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B2856453
CAS No.: 53491-32-0
M. Wt: 168.62
InChI Key: SNLLWTRIHKNPQX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran typically involves the chloromethylation of 2,3-dihydro-1-benzofuran. One common method is the reaction of 2,3-dihydro-1-benzofuran with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzofuran ring to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzofuran-2-carboxylic acid and benzofuran-2-carbaldehyde.

    Reduction: The major product is 2-methyl-2,3-dihydro-1-benzofuran.

Scientific Research Applications

2-(Chloromethyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • 2-(Chloromethyl)-4(3H)-quinazolinone
  • 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid

Uniqueness

2-(Chloromethyl)-2,3-dihydro-1-benzofuran is unique due to its fused benzene and furan ring structure, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-(chloromethyl)-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLLWTRIHKNPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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